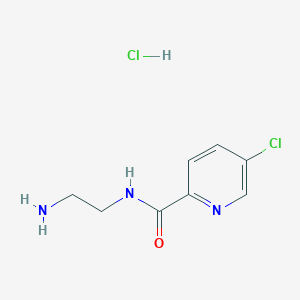

Lazabemide Hydrochloride

Descripción

Propiedades

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKTFLARGGXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046739 | |

| Record name | Lazabemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-83-7 | |

| Record name | Lazabemide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lazabemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Lazabemide Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The following sections outline the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthesis Pathways

This compound, chemically known as N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which more detailed procedural information is available.

Pathway 1: Amide Coupling of 5-Chloropyridine-2-carboxylic Acid

This synthetic route involves three key steps:

-

Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid.

-

Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the ethylenediamine moiety to yield the free amine.

-

Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to produce the stable hydrochloride salt.

Experimental Protocols and Data

The following tables and protocols provide detailed information for the synthesis of this compound via the amide coupling pathway.

Table 1: Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 5-Chloropyridine-2-carboxylic acid | 86874-63-9 | 157.56 | Starting material |

| N-(tert-butoxycarbonyl)ethylenediamine | 57260-71-6 | 160.22 | Protected amine |

| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | Coupling agent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, as reaction solvent |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Deprotection reagent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, as reaction solvent |

| Ethanolic HCl | 64-17-5 (EtOH) / 7647-01-0 (HCl) | - | For hydrochloride salt formation |

Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (Intermediate III)

Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III).[1]

Experimental Protocol:

-

To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

-

Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically in a 1:1 molar ratio with the starting acid.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure intermediate (III).

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 66 °C for THF) |

| Reaction Time | 12 - 24 hours |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | Information not available in search results |

Step 2: Synthesis of Lazabemide (Free Base)

Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (III) is removed by hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).

Experimental Protocol:

-

Dissolve the purified intermediate (III) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically a 10-20 fold excess is used.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by TLC.

-

After completion, cool the mixture and carefully neutralize the excess TFA with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Lazabemide free base.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 40 °C for DCM) |

| Reaction Time | 2 - 4 hours |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Deprotection Reagent | Trifluoroacetic acid (TFA) |

| Purification Method | Extraction and solvent removal |

| Expected Yield | Information not available in search results |

Step 3: Synthesis of this compound

Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the hydrochloride salt.

Experimental Protocol:

-

Dissolve the Lazabemide free base in ethanol.

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution becomes acidic.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Solvent | Ethanol |

| Reagent | Ethanolic Hydrochloric Acid |

| Purification Method | Precipitation and filtration |

| Expected Yield | Information not available in search results |

Visualized Synthesis Pathway

The following diagram illustrates the chemical synthesis workflow for this compound.

Caption: Synthesis pathway of this compound.

Alternative Synthesis Route

An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While less detailed information is available for this specific pathway, it represents another potential avenue for the production of Lazabemide. Further investigation into patents and medicinal chemistry literature may provide more detailed experimental protocols for this route.

Conclusion

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, including detailed, albeit generalized, experimental protocols and a visual representation of the workflow. The provided information is intended to serve as a foundational resource for researchers and professionals in the field of drug development. It is important to note that specific reaction conditions, such as precise molar ratios, temperatures, and reaction times, may require optimization for specific laboratory settings and scales. Further consultation of primary literature, including patents and peer-reviewed journals, is recommended for the most detailed and up-to-date synthetic procedures.

References

The Core Mechanism of Selective MAO-B Inhibition by Lazabemide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide hydrochloride (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Developed as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease, its mechanism of action has been a subject of significant research.[2][3] This technical guide provides an in-depth exploration of the molecular interactions, enzymatic kinetics, and experimental methodologies that define Lazabemide's selective and reversible inhibition of MAO-B.

Quantitative Analysis of Lazabemide's Inhibitory Activity

Lazabemide's efficacy and selectivity are demonstrated through various quantitative measures. The following tables summarize key inhibitory constants and binding parameters from multiple in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Lazabemide

| Parameter | Species | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference |

| IC₅₀ | Human | >100 µM | 0.03 µM | >3333 | [1] |

| IC₅₀ | Rat | >10 µM | 0.037 µM | >270 | [1] |

| Kᵢ | Human | - | 7.9 nM | - | [4] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: In Vivo and Ex Vivo Pharmacodynamic Properties of Lazabemide

| Parameter | Species | Dose | Effect | Duration of Action | Reference |

| Platelet MAO-B Inhibition | Human | 100 mg (single dose) | ~94% inhibition | ~20 hours | [5][6] |

| Platelet MAO-B Inhibition | Human | 100-350 mg (twice daily) | Near complete and continuous inhibition | Dose-dependent (16-36h of complete inhibition) | [4] |

| Cerebral MAO-B Occupancy (PET) | Human | Dose-ranging | Dose-dependent increase in occupancy | - | [7] |

The Molecular Mechanism of Selective and Reversible Inhibition

Lazabemide's mechanism of action is characterized by its reversible and competitive binding to the active site of MAO-B. This contrasts with irreversible inhibitors, such as selegiline, which form a covalent bond with the enzyme.

Binding at the MAO-B Active Site

The active site of human MAO-B is a hydrophobic cavity of approximately 700 ų, which is larger than the active site of MAO-A. This bipartite cavity consists of an entrance cavity and a deeper substrate-binding cavity where the FAD cofactor is located.

While a crystal structure of Lazabemide complexed with MAO-B is not publicly available, affinity labeling and site-directed mutagenesis studies have provided crucial insights into its binding mode.[3][8] These studies have shown that Lazabemide, as a pseudosubstrate inhibitor, can be irreversibly linked to MAO-B through chemical reduction.[3][8] The radiolabeled Lazabemide was found to be incorporated into a peptide stretch of MAO-B that includes the FAD-modified Cysteine 397.[3][8] This indicates that Lazabemide binds in close proximity to the catalytic center of the enzyme.

Further mutagenesis studies have highlighted the importance of specific amino acid residues in the catalytic activity of MAO-B. For instance, the substitution of Histidine 382 with Arginine significantly reduces enzymatic activity, suggesting its role as a key nucleophile in the catalytic mechanism.[8]

The reversibility of Lazabemide's inhibition is attributed to the absence of a reactive group that can form a covalent bond with the FAD cofactor or nearby amino acid residues under physiological conditions. The binding is therefore driven by non-covalent interactions such as hydrogen bonds, and hydrophobic interactions within the active site.

Figure 1. Simplified signaling pathway of competitive and reversible MAO-B inhibition by Lazabemide.

Experimental Protocols

The characterization of Lazabemide as a selective and reversible MAO-B inhibitor has been established through a variety of in vitro and in vivo experimental protocols.

In Vitro MAO-B Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC₅₀) of a compound. A common method involves a fluorometric or colorimetric detection of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Detailed Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human MAO-B is typically used as the enzyme source.

-

A suitable substrate for MAO-B, such as benzylamine or p-tyramine, is prepared in an appropriate assay buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved, typically in DMSO, to create a stock solution.

-

A series of dilutions are prepared from the stock solution to test a range of concentrations.

-

-

Assay Procedure:

-

The MAO-B enzyme is pre-incubated with the various concentrations of Lazabemide (or a vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the MAO-B substrate.

-

The reaction is allowed to proceed for a specific time.

-

The reaction is stopped, often by the addition of an acid.

-

-

Detection:

-

A detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase) is added, which reacts with the hydrogen peroxide produced to generate a fluorescent or colored product.

-

The fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each Lazabemide concentration is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rcsb.org [rcsb.org]

- 3. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor lazabemide and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Lazabemide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Lazabemide Hydrochloride, a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This document details the core activities of Lazabemide, presenting quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Core Activity: Selective and Reversible MAO-B Inhibition

This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. Its inhibitory action is characterized by its high selectivity for MAO-B over MAO-A and its reversible nature.

Quantitative Inhibition Data

The inhibitory potency of this compound against MAO-A and MAO-B is summarized in the table below. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key measure of its efficacy.

| Enzyme | This compound IC50 |

| MAO-B | 0.03 µM |

| MAO-A | > 100 µM |

Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

The determination of Lazabemide's IC50 value for MAO-B can be achieved using a sensitive fluorometric assay with kynuramine as a substrate.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

-

Prepare serial dilutions of this compound in potassium phosphate buffer.

-

In a 96-well black microplate, add the appropriate dilution of this compound or vehicle control (buffer).

-

Add the recombinant human MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding kynuramine dihydrobromide to each well.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes. The conversion of kynuramine to 4-hydroxyquinoline by MAO-B results in a fluorescent product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Reversible Inhibition

Lazabemide's interaction with MAO-B is reversible, meaning it does not form a permanent covalent bond with the enzyme. This characteristic contributes to its favorable safety profile.

Figure 1: Mechanism of Lazabemide's reversible inhibition of MAO-B.

Neuroprotective Effects Beyond MAO-B Inhibition

In addition to its primary enzymatic inhibition, Lazabemide exhibits neuroprotective properties through mechanisms that are independent of its action on MAO-B.

Antioxidant Activity

Lazabemide has been shown to possess intrinsic antioxidant properties, protecting against oxidative stress-induced cellular damage. This is a crucial activity in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.

| Assay | This compound Activity |

| Lipid Peroxidation Inhibition | Concentration-dependent reduction in malondialdehyde (MDA) levels |

Table 2: In vitro antioxidant activity of this compound.

The antioxidant activity of Lazabemide can be assessed by measuring the inhibition of lipid peroxidation in brain tissue homogenates, often by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Materials:

-

Rat brain tissue

-

Tris-HCl buffer (pH 7.4)

-

Ferrous sulfate (FeSO4) to induce lipid peroxidation

-

This compound

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Homogenize fresh rat brain tissue in ice-cold Tris-HCl buffer.

-

Prepare reaction mixtures containing the brain homogenate, FeSO4, and varying concentrations of this compound or vehicle control.

-

Incubate the mixtures at 37°C for 1 hour to induce lipid peroxidation.

-

Stop the reaction by adding TCA and BHT.

-

Centrifuge the samples to precipitate proteins.

-

Add TBA solution to the supernatant and heat at 95°C for 30 minutes to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration relative to the control.

Modulation of Neuroprotective Signaling Pathways

Lazabemide's neuroprotective effects are also attributed to its ability to modulate intracellular signaling pathways that promote neuronal survival. This involves the upregulation of anti-apoptotic proteins and neurotrophic factors.

Figure 2: Neuroprotective signaling pathways modulated by Lazabemide.

Effects on Monoamine Uptake

While its primary activity is MAO-B inhibition, Lazabemide has been investigated for its effects on the reuptake of monoamines at the synapse. In vitro studies have shown that at high concentrations, Lazabemide can weakly inhibit the uptake of noradrenaline and serotonin.

Quantitative Monoamine Uptake Inhibition Data

| Monoamine Transporter | This compound IC50 |

| Noradrenaline (NA) Uptake | 86 µM[1] |

| Serotonin (5-HT) Uptake | 123 µM[1] |

| Dopamine (DA) Uptake | > 500 µM[1] |

Table 3: In vitro inhibitory activity of this compound on monoamine uptake in rat forebrain synaptosomes.[1]

Experimental Protocol: Monoamine Uptake Assay in Synaptosomes

The effect of Lazabemide on monoamine uptake can be determined using isolated nerve terminals (synaptosomes) and radiolabeled neurotransmitters.

Materials:

-

Rat forebrain tissue

-

Sucrose buffer

-

Krebs-Ringer buffer

-

Radiolabeled monoamines (e.g., [³H]Noradrenaline, [³H]Serotonin, [³H]Dopamine)

-

This compound

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare synaptosomes from fresh rat forebrain tissue by differential centrifugation in sucrose buffer.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

-

Initiate the uptake by adding the respective radiolabeled monoamine.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage inhibition of uptake for each Lazabemide concentration and determine the IC50 values.

Experimental Workflow Overview

The in vitro characterization of this compound involves a series of integrated experimental workflows to assess its enzymatic inhibition, neuroprotective activities, and effects on neurotransmitter transport.

Figure 3: Experimental workflow for the in vitro characterization of Lazabemide.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as a reversible inhibitor of MAO-B. Furthermore, it possesses neuroprotective properties, including antioxidant activity and the modulation of pro-survival signaling pathways, which are independent of its MAO-B inhibition. Its weak effect on monoamine uptake at high concentrations further defines its pharmacological profile. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with Lazabemide and other MAO-B inhibitors.

References

Lazabemide Hydrochloride: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide Hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) that has demonstrated neuroprotective properties in preclinical and clinical studies. Its primary mechanisms of action are twofold: the inhibition of MAO-B, which reduces the oxidative stress associated with dopamine metabolism, and a direct, concentration-dependent antioxidant effect through the inhibition of lipid peroxidation. This technical guide provides an in-depth overview of the core neuroprotective attributes of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Neuroprotective Mechanisms

Lazabemide's neuroprotective effects are primarily attributed to two distinct, yet complementary, mechanisms:

-

Selective and Reversible MAO-B Inhibition: Lazabemide exhibits high selectivity for MAO-B over MAO-A. The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage, particularly in dopaminergic neurons. By reversibly inhibiting MAO-B, Lazabemide mitigates this source of oxidative stress.

-

Direct Antioxidant Activity: Independent of its MAO-B inhibitory function, Lazabemide has been shown to possess intrinsic antioxidant properties. It directly inhibits lipid peroxidation in neuronal membranes in a concentration-dependent manner, thereby protecting the structural integrity and function of neurons from oxidative damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Inhibitory Activity of Lazabemide

| Parameter | Species | Value | Reference |

| MAO-B IC50 | Rat | 0.03 µM | [2] |

| MAO-A IC50 | Rat | > 100 µM | [2] |

| Noradrenaline Uptake IC50 | Rat | 86 µM | [3] |

| Serotonin (5-HT) Uptake IC50 | Rat | 123 µM | [3] |

| Dopamine (DA) Uptake IC50 | Rat | > 500 µM | [3] |

Table 2: Clinical Trial Efficacy in Early Parkinson's Disease (1-Year Study)

| Outcome Measure | Lazabemide (25-200 mg/day) vs. Placebo | Reference |

| Reduction in Risk of Requiring Levodopa Therapy | 51% | [4][5] |

| Annualized Change in Total UPDRS Score (Mean, SD) | -6.4 to -8.9 (8.2 to 12.7) | [5] |

| Annualized Change in Motor UPDRS Score (Mean, SD) | -4.4 to -6.1 (6.8 to 8.7) | [5] |

| Annualized Change in ADL UPDRS Score (Mean, SD) | -1.7 to -3.3 (2.4 to 4.8) | [5] |

UPDRS: Unified Parkinson's Disease Rating Scale; ADL: Activities of Daily Living. Negative values indicate worsening.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of Lazabemide on MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lazabemide for MAO-B.

Materials:

-

Rat brain mitochondria (as a source of MAO-B)

-

This compound

-

Specific substrate for MAO-B (e.g., benzylamine or phenylethylamine)

-

Phosphate buffer

-

Detection reagent (e.g., Amplex Red) and horseradish peroxidase for fluorometric detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a suspension of rat brain mitochondria in phosphate buffer.

-

Serially dilute this compound to a range of concentrations.

-

In a 96-well plate, add the mitochondrial suspension, followed by the different concentrations of Lazabemide or vehicle control.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Simultaneously, add the detection reagent and horseradish peroxidase.

-

Incubate the plate at 37°C for a specific duration, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate the percentage of inhibition for each Lazabemide concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Lazabemide concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Lipid Peroxidation Inhibition Assay (General TBARS Protocol)

This protocol describes a common method for assessing the antioxidant activity of Lazabemide by measuring the inhibition of lipid peroxidation.

Objective: To evaluate the ability of Lazabemide to inhibit induced lipid peroxidation in a biological membrane model.

Materials:

-

Rat brain homogenate (as a source of lipids)

-

This compound

-

Inducing agent for lipid peroxidation (e.g., ferrous sulfate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) as an antioxidant control

-

Spectrophotometer

Procedure:

-

Prepare a homogenate of rat brain tissue in a suitable buffer.

-

To a series of test tubes, add the brain homogenate and different concentrations of this compound or vehicle control.

-

Initiate lipid peroxidation by adding the inducing agent (e.g., ferrous sulfate).

-

Incubate the samples at 37°C for a specified time.

-

Stop the reaction by adding TCA, followed by the addition of TBA reagent. BHT is often included to prevent further oxidation during the assay.

-

Heat the samples in a boiling water bath for a defined period to allow the formation of the malondialdehyde (MDA)-TBA adduct (a pink chromogen).

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

The amount of MDA formed is proportional to the absorbance. Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration compared to the control.

In Vivo Neuroprotection in a Rotenone-Induced Parkinson's Disease Rat Model (General Protocol)

This protocol outlines the general steps for evaluating the neuroprotective effects of Lazabemide in a rat model of Parkinson's disease.

Objective: To assess the ability of Lazabemide to protect against dopaminergic neurodegeneration and motor deficits induced by rotenone.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Rotenone

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Histological and immunohistochemical reagents (e.g., tyrosine hydroxylase antibody)

Procedure:

-

Induction of Parkinsonism: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 21-60 days) to induce progressive dopaminergic neuron loss.[6][7] A control group receives the vehicle only.

-

Lazabemide Treatment: A separate group of rotenone-treated rats receives daily administration of this compound at a predetermined dose. Another group receives both rotenone and the vehicle for Lazabemide.

-

Behavioral Assessment: At regular intervals during the treatment period, and at the end of the study, assess motor function using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).

-

Neurochemical Analysis: After the final behavioral assessment, euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

-

Histological and Immunohistochemical Analysis: Process brain sections for histological staining (e.g., Nissl staining) to assess overall neuronal health and for immunohistochemistry using an antibody against tyrosine hydroxylase (TH) to specifically visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

-

Data Analysis: Compare the behavioral scores, neurochemical levels, and the number of TH-positive neurons between the different treatment groups to determine the neuroprotective effect of Lazabemide.

Signaling Pathways and Experimental Workflows

While direct evidence for Lazabemide's modulation of specific neuroprotective signaling cascades like Akt, Nrf2, or CREB is currently limited in the scientific literature, its established mechanisms of action can be visualized.

Caption: Lazabemide's inhibition of MAO-B reduces dopamine metabolism-induced oxidative stress.

Caption: Lazabemide directly inhibits lipid peroxidation, protecting neuronal membranes.

Caption: Workflow for assessing Lazabemide's neuroprotection in a rat model of Parkinson's.

Conclusion

This compound demonstrates significant neuroprotective potential through its well-defined dual mechanism of selective MAO-B inhibition and direct antioxidant activity. The quantitative data from both in vitro and in vivo studies, including a notable clinical trial in early Parkinson's disease, underscore its therapeutic promise. While its effects on specific downstream neuroprotective signaling pathways warrant further investigation, the existing evidence strongly supports its role in mitigating oxidative stress, a key pathological factor in several neurodegenerative disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Lazabemide and similar neuroprotective agents.

References

- 1. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Synthesis of Lazabemide Hydrochloride Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lazabemide Hydrochloride and its analogs and derivatives. It includes detailed experimental protocols for key synthetic methods, a comparative analysis of the biological activity of various derivatives, and a visualization of the relevant signaling pathways.

Introduction

Lazabemide (Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its primary therapeutic application lies in the management of neurodegenerative disorders such as Parkinson's disease. The inhibition of MAO-B leads to an increase in the levels of dopamine in the brain, which can alleviate the motor symptoms associated with these conditions. Furthermore, research suggests that Lazabemide and its analogs may possess neuroprotective properties independent of their MAO-B inhibitory activity, including antioxidant effects that protect against oxidative stress.

The core structure of Lazabemide, N-(2-aminoethyl)-5-chloropicolinamide, offers a versatile scaffold for the development of novel analogs and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the synthetic strategies employed to modify this scaffold and the resulting impact on biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-chloro-2-cyanopyridine. The following protocol is a representative example of the synthetic route.

Experimental Protocol: Synthesis of Lazabemide

Step 1: Synthesis of 5-chloro-2-pyridinecarbonyl chloride

-

Reaction: 5-chloro-2-pyridinecarboxylic acid is converted to its corresponding acyl chloride.

-

Reagents: 5-chloro-2-pyridinecarboxylic acid, thionyl chloride.

-

Procedure: A mixture of 5-chloro-2-pyridinecarboxylic acid and an excess of thionyl chloride is heated under reflux. The reaction progress is monitored by the cessation of gas evolution. After completion, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-chloro-2-pyridinecarbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide

-

Reaction: The acyl chloride is reacted with ethanolamine to form the corresponding amide.

-

Reagents: 5-chloro-2-pyridinecarbonyl chloride, ethanolamine, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: A solution of 5-chloro-2-pyridinecarbonyl chloride in the chosen solvent is added dropwise to a cooled solution of ethanolamine and the base. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide. The product can be purified by recrystallization.

Step 3: Synthesis of Lazabemide

-

Reaction: The hydroxyl group of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is converted to a primary amine. This is a multi-step process that can involve conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and subsequent reduction, or through a Gabriel synthesis. A more direct route involves the use of a condensing agent with morpholine.

-

Reagents: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide, morpholine, concentrated sulfuric acid, toluene.

-

Procedure: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is dissolved in toluene and heated. Morpholine and concentrated sulfuric acid are added dropwise, and the mixture is refluxed for 12-16 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield Lazabemide.

Step 4: Formation of this compound

-

Reaction: The free base of Lazabemide is treated with hydrochloric acid to form the hydrochloride salt.

-

Reagents: Lazabemide, hydrochloric acid (in a suitable solvent like ethanol or ether).

-

Procedure: Lazabemide is dissolved in a suitable solvent, and a solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of Lazabemide Analogs and Derivatives

The modification of the Lazabemide scaffold has been a key strategy in the development of novel MAO-B inhibitors. These modifications typically target the picolinamide ring, the ethylamine side chain, or the terminal amino group. This section provides an overview of the synthesis of a representative class of Lazabemide analogs: acylhydrazone derivatives.

Experimental Protocol: Synthesis of Acylhydrazone Derivatives of Lazabemide

This protocol describes a general method for synthesizing acylhydrazone derivatives, which have shown potent MAO-B inhibitory activity.

Step 1: Synthesis of Acylhydrazide Intermediate

-

Reaction: A substituted benzoic acid is reacted with hydrazine hydrate to form the corresponding acylhydrazide.

-

Reagents: Substituted benzoic acid, hydrazine hydrate.

-

Procedure: An equimolar mixture of the substituted benzoic acid and hydrazine hydrate is heated, often under microwave irradiation to accelerate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid acylhydrazide is collected by filtration and can be purified by recrystallization.

Step 2: Synthesis of Acylhydrazone Final Product

-

Reaction: The acylhydrazide intermediate is condensed with a substituted benzaldehyde to form the final acylhydrazone derivative.

-

Reagents: Acylhydrazide intermediate, substituted benzaldehyde, glacial acetic acid (as a catalyst), ethanol.

-

Procedure: The acylhydrazide and an equimolar amount of the substituted benzaldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated acylhydrazone is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Quantitative Data on Lazabemide Analogs

The following tables summarize the in vitro inhibitory activity of Lazabemide and a selection of its derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Lazabemide | >100 | 0.03 | >3333 | [1] |

| Compound 3d | 3.12 ± 0.05 | - | - | [2] |

| Compound 3m | - | 5.04 ± 0.06 | - | [2] |

| ACH10 | - | 0.14 | - | [3] |

| ACH14 | - | 0.15 | - | [3] |

Note: Data for some compounds against both MAO-A and MAO-B were not available in the provided search results. "-" indicates that the data was not found.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Lazabemide and its analogs are primarily mediated through the inhibition of MAO-B and the subsequent increase in dopamine levels. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.

MAO-B Inhibition and Downstream Dopaminergic Signaling

Caption: MAO-B inhibition by Lazabemide analogs increases dopamine levels, modulating downstream signaling pathways.

General Experimental Workflow for Synthesis and Evaluation

Caption: A typical workflow for the development of novel Lazabemide analogs, from synthesis to biological evaluation.

Conclusion

The synthesis of this compound and its analogs remains a promising area of research for the development of novel therapeutics for neurodegenerative diseases. The versatility of the picolinamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse potency and selectivity profiles. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of the next generation of MAO-B inhibitors. Future work should focus on exploring novel chemical space around the Lazabemide core and further elucidating the structure-activity relationships to optimize therapeutic efficacy and safety.

References

- 1. Synthesis and Quantitative Structure-activity Relationships Study for Arylpropenamide Derivatives as Inhibitors of Hepatitis B Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of lazabemide derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Lazabemide Hydrochloride: A Technical Appraisal of its Role in Preclinical Models of Parkinson's Disease

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lazabemide Hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Its mechanism of action, favorable safety profile, and lack of active metabolites have positioned it as a compound of interest in the therapeutic landscape for Parkinson's disease (PD). This technical guide provides a comprehensive overview of Lazabemide's core pharmacological attributes and its evaluated role in models relevant to Parkinson's disease. While clinical studies have demonstrated its potential in delaying the progression of disability in early PD, a notable gap exists in the publicly available, detailed quantitative data from preclinical neurotoxin-induced animal models. This document synthesizes the available information on Lazabemide's enzymatic inhibition, and its clinical efficacy, and presents detailed experimental protocols for the standard preclinical models in which a compound of this class is typically evaluated. The guide also visualizes key pathways and experimental workflows to aid in the conceptualization of research and development efforts.

Mechanism of Action of this compound

Lazabemide's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease.[2] This targeted action is crucial for alleviating the motor symptoms of PD.

Unlike the irreversible MAO-B inhibitor selegiline, Lazabemide is not metabolized to neurotoxic compounds.[3] Furthermore, emerging research suggests that Lazabemide may possess neuroprotective properties that are independent of its MAO-B inhibitory activity. These ancillary mechanisms may include antioxidant effects, as it has been shown to inhibit lipid peroxidation in a concentration-dependent manner.[4]

Below is a signaling pathway diagram illustrating the primary mechanism of action of Lazabemide.

References

- 1. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Lazabemide Hydrochloride in Alzheimer's Disease Research: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][3] While the amyloid cascade hypothesis has long dominated therapeutic development, the repeated failure of Aβ-targeting drugs in clinical trials has spurred investigation into alternative pathological mechanisms.[4][5] One such area of focus is the role of monoamine oxidase-B (MAO-B) in the brain.

MAO-B levels and activity are known to increase with age and are significantly elevated in the brains of AD patients, particularly in reactive astrocytes surrounding amyloid plaques.[6] This overexpression is linked to increased oxidative stress through the production of hydrogen peroxide (H₂O₂) and aberrant synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), both of which contribute to neuronal dysfunction and cognitive impairment.[4][6] Lazabemide hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of MAO-B that was investigated as a potential therapeutic agent for Alzheimer's and Parkinson's diseases.[7][8][9] This guide provides a detailed technical overview of its mechanism of action, experimental evaluation, and clinical investigation in the context of AD research.

Core Mechanism of Action

Lazabemide's therapeutic rationale in Alzheimer's disease stems from its ability to modulate neurochemical pathways disrupted by the disease. Its primary and secondary mechanisms are detailed below.

Selective and Reversible MAO-B Inhibition

The principal mechanism of lazabemide is its highly selective and reversible inhibition of monoamine oxidase B.[7][10] MAO-B is a mitochondrial enzyme that degrades monoamine neurotransmitters, and its increased activity in the reactive astrocytes of AD brains contributes to neurodegeneration.[6] By inhibiting MAO-B, lazabemide is proposed to:

-

Reduce Oxidative Stress: The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS) that leads to oxidative damage.[6] Inhibition of MAO-B reduces this source of oxidative stress.

-

Decrease Aberrant GABA Production: In reactive astrocytes, MAO-B is involved in the synthesis of GABA, which is then released and causes synaptic inhibition, impairing synaptic plasticity and memory function.[4][6] Suppressing MAO-B activity can restore normal synaptic function.[4]

-

Modulate Neurotransmitter Levels: By preventing the breakdown of monoamines, MAO-B inhibitors can increase the levels of neurotransmitters in the central nervous system, which may be beneficial for cognitive symptoms.[6]

Lazabemide's reversibility is a key feature, distinguishing it from irreversible inhibitors like selegiline.[8] This property was thought to offer a better safety profile, particularly concerning the risk of hypertensive crises (the "cheese effect") associated with non-selective, irreversible MAO inhibition.

Antioxidant Properties

Beyond its enzymatic inhibition, lazabemide exhibits intrinsic antioxidant activity independent of its action on MAO-B.[11] It has been shown to inhibit lipid peroxidation in neuronal membranes in a concentration-dependent manner.[11] This effect is attributed to its ability to partition into the membrane's hydrocarbon core, where it can inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.[11] Studies have indicated that lazabemide's antioxidant activity is significantly more potent than that of vitamin E or the irreversible MAO-B inhibitor selegiline.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding lazabemide's inhibitory activity and clinical trial outcomes.

Table 1: In Vitro Inhibitory Activity of Lazabemide

| Target | Species | IC50 Value | Reference |

| MAO-B | Rat | 0.03 µM (30 nM) | [7][10] |

| Human | 6.9 nM | [7] | |

| MAO-A | Rat | >10 µM | [7] |

| Human | >10 nM | [7] | |

| Universal | >100 µM | [7][10] | |

| Noradrenaline Uptake | - | 86 µM | [7][10] |

| Serotonin Uptake | - | 123 µM | [7][10] |

| Dopamine Uptake | - | >500 µM | [7][10] |

Table 2: Pharmacodynamics of Lazabemide in Healthy Volunteers

| Parameter | Young Subjects (19-36 years) | Elderly Subjects (60-78 years) | Reference |

| Platelet MAO-B Inhibition IC50 | 0.48 ± 0.89 µg/L | 1.5 ± 2.3 µg/L | [12] |

| Maximum Platelet MAO-B Inhibition (Imax) | 94 ± 5.1% | 96 ± 4.5% | [12] |

Table 3: Summary of Clinical Trials in Neurodegenerative Diseases

| Disease | Phase | Key Finding | Reference |

| Alzheimer's Disease | Phase 2 | Resulted in a 20% to 40% reduction in the decline of cognitive function compared to placebo.[4][6] | [4][6] |

| Alzheimer's Disease | Phase 3 | Provided consistent and statistically significant evidence of cognitive benefit relative to placebo. Development was discontinued due to liver toxicity.[4] | [4] |

| Early Parkinson's Disease | - | Reduced the risk of reaching the primary endpoint (requiring levodopa therapy) by 51% compared to placebo over one year.[13] | [13] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental processes are crucial for understanding the context of lazabemide research.

References

- 1. Alzheimer’s Disease - Clinical Trials [labome.com]

- 2. Alzheimer Disease | Pharmacotherapy Quick Guide | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]

- 3. researchgate.net [researchgate.net]

- 4. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trials of new drugs for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]

- 11. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Lazabemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Lazabemide Hydrochloride, a selective, reversible inhibitor of monoamine oxidase B (MAO-B), has been a subject of interest in neuropharmacology. The development of a stable and effective aqueous formulation is a critical step in its journey from a promising molecule to a viable therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pertinent to its formulation in aqueous solutions: its solubility and stability. Due to the limited availability of specific public data on this compound, this guide combines known information with established principles and methodologies in pharmaceutical sciences to provide a robust framework for researchers.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a fundamental determinant of its formulation feasibility and bioavailability. This compound is known to be soluble in water.[1][2]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| Water | 23.61 | 100 | [1][2] |

| DMSO | 23.61 | 100 | [1][2] |

Experimental Protocol: Determination of pH-Solubility Profile

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound at various pH values.

Objective: To determine the aqueous solubility of this compound as a function of pH at a constant temperature.

Materials:

-

This compound powder

-

Series of buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10

-

Volumetric flasks

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Calibrated pH meter

Procedure:

-

Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).

-

Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Measure the pH of the supernatant to confirm the final pH of the solution.

-

Plot the determined solubility (in mg/mL or mM) against the final pH of each solution.

Caption: Workflow for Determining pH-Solubility Profile.

Stability of this compound in Aqueous Solutions

Ensuring the stability of a drug in its formulation is paramount to its safety and efficacy. Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. While specific stability data for this compound is scarce, a general approach to assessing its stability involves forced degradation studies.[7][8][9][10][11][12]

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8][9][10][11][12]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound in an aqueous solution.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water.

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature for a specified time.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a specified time.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the chemical structure of Lazabemide (N-(2-aminoethyl)-5-chloropyridine-2-carboxamide), potential degradation pathways in aqueous solution under stress conditions could include:

-

Hydrolysis of the amide bond: This is a common degradation pathway for pharmaceuticals containing an amide linkage, which would lead to the formation of 5-chloropicolinic acid and ethylenediamine. This is often catalyzed by acidic or basic conditions.

-

Oxidation: The primary amine group could be susceptible to oxidation.

-

Photodegradation: The pyridine ring and the chlorine substituent may be susceptible to photolytic reactions.

Caption: Potential Degradation Pathways of Lazabemide.

It is crucial to note that this represents a hypothetical degradation pathway based on the functional groups present in the Lazabemide molecule. Actual degradation products would need to be confirmed through rigorous analytical techniques such as LC-MS and NMR.

Conclusion

This technical guide provides a foundational understanding of the key aspects of solubility and stability for this compound in aqueous solutions. While specific, publicly available data is limited, the application of standard pharmaceutical development principles and methodologies offers a clear path for researchers and formulation scientists. The provided experimental protocols for determining the pH-solubility profile and for conducting forced degradation studies serve as a practical starting point for generating the necessary data to develop a stable and effective aqueous formulation of this compound. Further empirical studies are essential to fully characterize its behavior in aqueous systems and to ensure the development of a high-quality pharmaceutical product.

References

- 1. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]

- 2. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Lazabemide Hydrochloride: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). Developed initially for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, its preclinical research has unveiled a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its pharmacology, pharmacokinetics, and neuroprotective effects. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed.

Core Pharmacological Findings

Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.

In Vitro MAO Inhibition

Lazabemide demonstrates high selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing the side effects associated with non-selective MAO inhibitors, such as the "cheese effect."

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by this compound

| Enzyme | IC50 (µM) | Source |

| MAO-B | 0.03 | [1][2] |

| MAO-A | >100 | [1][2] |

Experimental Protocol: In Vitro MAO Inhibition Assay

The half-maximal inhibitory concentration (IC50) values for Lazabemide against MAO-A and MAO-B were determined using in vitro enzyme assays. A common method involves the following steps:

-

Enzyme Source: Homogenates of rat or human brain tissue, which are rich sources of both MAO-A and MAO-B, are typically used.

-

Substrate: A specific substrate for each enzyme is chosen. For MAO-B, phenylethylamine (PEA) is a common substrate, while serotonin (5-HT) or kynuramine is often used for MAO-A. The substrates are radiolabeled to facilitate detection of their metabolites.

-

Incubation: The enzyme homogenate is incubated with varying concentrations of this compound.

-

Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped, and the radiolabeled metabolites are separated from the unreacted substrate, often using chromatography or solvent extraction.

-

Quantification: The amount of radiolabeled metabolite is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each Lazabemide concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Uptake Inhibition

At higher concentrations, Lazabemide can also inhibit the reuptake of several monoamines, although with significantly less potency than its MAO-B inhibition.

Table 2: In Vitro Monoamine Uptake Inhibition by this compound

| Monoamine Transporter | IC50 (µM) | Source |

| Noradrenaline (NA) | 86 | [2] |

| Serotonin (5-HT) | 123 | [2] |

| Dopamine (DA) | >500 | [2] |

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

The inhibitory effect of Lazabemide on monoamine uptake is typically assessed using synaptosomes, which are isolated nerve terminals. The general procedure is as follows:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, cortex for noradrenaline and serotonin) by homogenization and differential centrifugation.

-

Pre-incubation: The synaptosomes are pre-incubated with various concentrations of this compound.

-

Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]noradrenaline, or [³H]serotonin) is added to the synaptosomal suspension to initiate uptake.

-

Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabeled monoamine.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by determining the concentration of Lazabemide that produces 50% inhibition of the specific monoamine uptake compared to a control group without the drug.

Neuroprotective Effects

A significant aspect of Lazabemide's preclinical profile is its demonstrated neuroprotective activity, particularly in models of Parkinson's disease.

MPTP-Induced Neurotoxicity Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease-like neurodegeneration. Preclinical studies have indicated that Lazabemide can protect against MPTP-induced dopaminergic neurotoxicity.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

A common protocol to induce Parkinsonism in mice and assess the neuroprotective effects of a compound like Lazabemide involves these steps:

-

Animal Model: C57BL/6 mice are frequently used as they are particularly susceptible to MPTP neurotoxicity.

-

MPTP Administration: Mice are administered MPTP hydrochloride, typically via intraperitoneal (i.p.) injection. A common regimen is multiple injections (e.g., 4 injections of 20 mg/kg) at 2-hour intervals.

-

Lazabemide Treatment: this compound is administered to the treatment group, often prior to and/or concurrently with the MPTP injections. The route of administration can be oral (gavage) or parenteral (e.g., i.p. or subcutaneous). Dosing regimens vary but are designed to achieve significant MAO-B inhibition.

-

Behavioral Assessment: Several days after MPTP administration, motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open-field test (to assess locomotor activity).

-

Neurochemical Analysis: Following the behavioral assessments, animals are euthanized, and their brains are dissected. The striatum is analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in striatal dopamine is indicative of MPTP-induced neurodegeneration.

-

Histological Analysis: The substantia nigra pars compacta (SNc) is examined for the loss of dopaminergic neurons. This is typically done by tyrosine hydroxylase (TH) immunohistochemistry, where the number of TH-positive neurons (dopaminergic neurons) is counted.

-

Data Analysis: The extent of neuroprotection is determined by comparing the behavioral performance, striatal dopamine levels, and the number of surviving dopaminergic neurons in the Lazabemide-treated group to both the MPTP-only group and a vehicle control group.

While specific quantitative data on the percentage of neuroprotection afforded by Lazabemide in these models is not consistently reported across all public literature, the general finding is a significant attenuation of MPTP-induced dopaminergic neuron loss and a preservation of striatal dopamine levels in Lazabemide-treated animals.

Antioxidant Properties

Beyond its primary enzymatic inhibition, Lazabemide has been shown to possess intrinsic antioxidant properties, which may contribute to its neuroprotective effects. Studies have indicated that Lazabemide can inhibit lipid peroxidation in a concentration-dependent manner, independent of its interaction with MAO-B. This antioxidant activity is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.

Visualizing the Mechanisms and Workflows

To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Lazabemide's primary mechanism of action.

Caption: Workflow for assessing neuroprotection.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective MAO-B inhibitor with neuroprotective properties. Its high selectivity for MAO-B over MAO-A is a key feature that predicts a favorable side-effect profile compared to non-selective MAO inhibitors. The demonstrated efficacy in preclinical models of Parkinson's disease, coupled with its antioxidant activity, underscores its therapeutic potential for neurodegenerative disorders. Further preclinical investigation into its pharmacokinetics across different species and comprehensive toxicology studies are essential for a complete understanding of its safety and efficacy profile. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of Lazabemide and related compounds.

References

Early Toxicological Profile of Lazabemide Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (Ro 19-6327) is a potent, reversible, and highly selective inhibitor of monoamine oxidase B (MAO-B).[1] It was investigated in the early 1990s for the treatment of Parkinson's disease and Alzheimer's disease.[1] While it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the publicly available toxicological data from the early studies of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from early clinical and preclinical evaluations of this compound.

Table 1: Clinical Safety and Tolerability in Early Human Studies

| Population | Study Duration | Dosage Range | Key Findings | Reference |

| Patients with early, untreated Parkinson's Disease | 6 weeks | Up to 400 mg/day | Generally well-tolerated. At 400 mg/day, a slightly increased frequency of insomnia, low hematocrit, and elevated serum alanine aminotransferase levels were observed. | [2] |

| Patients with early, untreated Parkinson's Disease | Up to 1 year | 25 to 200 mg/day | Well-tolerated with the frequency of adverse experiences not differing from placebo. | [2] |

| Patients with Parkinson's Disease | 8 weeks | Not specified | Did not induce clinically significant cardiac arrhythmias. May increase the asymptomatic, orthostatic drop in systolic blood pressure (mean decrease of 10 mmHg greater than placebo). | [3] |

Table 2: In Vitro Inhibitory Activity

| Target | This compound IC50 | Reference |

| MAO-B | 0.03 µM | [4] |

| MAO-A | > 100 µM | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies (e.g., acute, subchronic, chronic, reproductive, genotoxicity, and carcinogenicity) of this compound are not available in the published literature. The following descriptions are based on the methodologies of the cited clinical studies.

Clinical Safety and Tolerability Study in Early Parkinson's Disease

-

Study Design: A 6-week, randomized, placebo-controlled, double-blind trial.

-

Participants: 201 patients with early, untreated Parkinson's disease.

-

Dosage: Dosages of 100 to 400 mg/day of lazabemide were administered.

-

Assessments: Tolerability was assessed through the monitoring of adverse events and laboratory tests, including hematocrit and serum alanine aminotransferase levels.[2]

Long-Term Safety Study in Early Parkinson's Disease

-

Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial over 1 year.

-

Participants: 321 patients with early, otherwise untreated Parkinson's disease.

-